molecular formula C5H5F2NO2 B8032405 2,6-Difluoropyridin-3-OL hydrate

2,6-Difluoropyridin-3-OL hydrate

Cat. No.: B8032405
M. Wt: 149.10 g/mol
InChI Key: FPZNVDVTHQRDHA-UHFFFAOYSA-N
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Description

2,6-Difluoropyridin-3-OL hydrate is a fluorinated pyridine derivative with the molecular formula C5H5F2NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoropyridin-3-OL hydrate can be achieved through several methods. One common approach involves the reaction of 2,6-difluoropyridine with sodium hydroxide in an aqueous solution. The reaction proceeds under mild conditions, typically at room temperature, and the product is obtained through crystallization and purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoropyridin-3-OL hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride in methanol is commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, carbonyl compounds, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Difluoropyridin-3-OL hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoropyridin-3-OL hydrate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a valuable tool in biochemical studies. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoropyridin-3-OL hydrate is unique due to the presence of both fluorine atoms and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-difluoropyridin-3-ol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO.H2O/c6-4-2-1-3(9)5(7)8-4;/h1-2,9H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZNVDVTHQRDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)F)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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